![molecular formula C19H19N5O4S2 B6546635 N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 946371-51-3](/img/structure/B6546635.png)
N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O4S2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.08784645 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its broad spectrum of biological activities. The structural formula can be represented as follows:
This indicates the presence of sulfur and nitrogen in its structure, which contribute to its biological efficacy.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold exhibit notable activity against various bacterial strains. In one study, derivatives showed effective inhibition against Salmonella typhi and E. coli, with zones of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
18a | Salmonella typhi | 15 |
18b | E. coli | 19 |
2. Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. A study reported that certain synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
Cell Line | Compound | IC50 (µg/mL) |
---|---|---|
MCF-7 | N-(4-acetyl-5-(4-hydroxyphenyl)... | 4.27 |
A549 | Various Thiadiazole Derivatives | Varies |
HCT-116 | Various Thiadiazole Derivatives | Varies |
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that thiadiazole derivatives can significantly reduce inflammation markers in animal models .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives for their anticancer activities. Compounds were tested against multiple cell lines with varying degrees of success. The most potent compounds were found to inhibit cell proliferation effectively and induce apoptosis in cancer cells.
Molecular Mechanism
Molecular docking studies suggest that the compound may exert its effects by interacting with specific protein targets involved in cell signaling pathways related to cancer proliferation and inflammation . For example, it was shown to inhibit STAT3 transcriptional activity by interfering with DNA binding.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiadiazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of thiadiazole can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Case Study : In vitro studies on similar thiadiazole compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial cell membranes and disruption of metabolic functions .
Case Study : A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiadiazole structure enhanced antibacterial activity significantly, suggesting potential for further development into antimicrobial agents .
Drug Design and Development
The unique structural features of N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide make it a candidate for drug design targeting specific pathways involved in cancer and infectious diseases. Computational modeling studies have been employed to predict the binding affinity of this compound with various biological targets.
Case Study : Molecular docking studies revealed that the compound has a high binding affinity for specific receptors involved in cancer progression, suggesting its potential as a lead compound for further optimization in drug discovery .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-27-13-8-9-15(28-2)14(10-13)21-16(25)11-29-19-24-23-18(30-19)22-17(26)20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUOWAWHBSWOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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